Reduced Lipophilicity vs. Piperidine Spiro Analog
The target compound exhibits a computed XLogP3-AA of 0.6, which is 0.7 log units lower than the directly analogous spiro[chroman-2,4'-piperidin]-4-one (XLogP3-AA = 1.3). This represents a >5-fold difference in theoretical partition coefficient, placing the azetidine spiro compound within the more desirable lead-like lipophilicity range (XLogP < 3) with a greater margin versus the piperidine comparator, which resides in a higher, potentially more promiscuous lipophilicity band [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.6 |
| Comparator Or Baseline | Spiro[chroman-2,4'-piperidin]-4-one: XLogP3-AA = 1.3 |
| Quantified Difference | ΔXLogP = −0.7 log units (target compound is ~5× less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm, as reported in PubChem (release 2025.04.14) |
Why This Matters
Lower lipophilicity is correlated with reduced off-target binding, lower metabolic clearance, and improved developability, making the azetidine scaffold a more attractive starting point for lead optimization programs.
- [1] PubChem Compound Summary. Spiro[azetidine-3,2'-chroman]-4'-one, CID 71777992. National Library of Medicine. https://pubchem.ncbi.nlm.nih.gov/compound/71777992 View Source
- [2] PubChem Compound Summary. Spiro(chroman-2,4'-piperidin)-4-one, CID 2050002. National Library of Medicine. https://pubchem.ncbi.nlm.nih.gov/compound/2050002 View Source
